molecular formula C20H20FN3O4 B11368894 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11368894
M. Wt: 385.4 g/mol
InChI Key: GBHIKRCCWOSKSP-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps. One common route includes the reaction of 4-fluorobenzonitrile with 4-butoxyphenol via nucleophilic aromatic substitution or Ullmann coupling to form 4,4’-diphenyl ether. This intermediate is then treated with hydroxylamine in ethanol at reflux, followed by cyclization with acyl chloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of both butoxy and fluorophenoxy groups, which can enhance its pharmacological and material properties compared to other oxadiazole derivatives. The combination of these functional groups may result in improved solubility, stability, and biological activity.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C20H20FN3O4/c1-2-3-12-26-16-8-4-14(5-9-16)19-20(24-28-23-19)22-18(25)13-27-17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,22,24,25)

InChI Key

GBHIKRCCWOSKSP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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